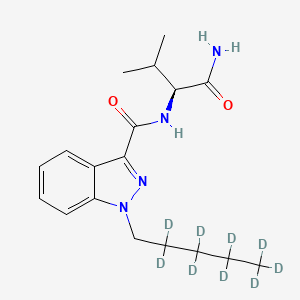

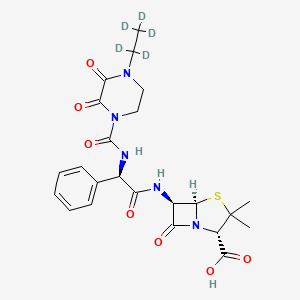

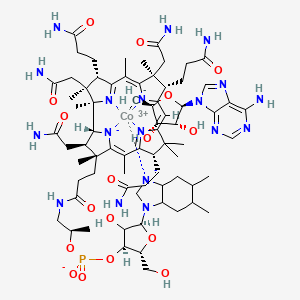

AB-PINACA-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide .

- The compound is used as an internal standard for quantifying AB-PINACA in analytical methods such as GC-MS or LC-MS .

AB-PINACA-d9: is a deuterated derivative of , which belongs to the class of synthetic cannabinoids.

Preparation Methods

Synthetic Routes: The synthesis of AB-PINACA-d9 involves the incorporation of deuterium atoms into AB-PINACA. Specific synthetic routes are proprietary, but deuterium substitution typically occurs during the final steps of the synthesis.

Reaction Conditions: Details on specific reaction conditions are not publicly available.

Industrial Production: Information regarding industrial-scale production methods is limited due to its research and forensic applications.

Chemical Reactions Analysis

Reactions: AB-PINACA-d9 may undergo various reactions, including oxidation, reduction, and substitution. precise data on these reactions are scarce.

Common Reagents and Conditions: Common reagents used in cannabinoid chemistry, such as Lewis acids, bases, and oxidants, may play a role in its transformations.

Major Products: The major products resulting from this compound reactions are not explicitly documented.

Scientific Research Applications

Chemistry: Researchers use AB-PINACA-d9 as an internal standard to quantify AB-PINACA levels in biological samples.

Biology: Its impact on biological systems, receptor binding, and metabolism remains an active area of study.

Medicine: While not directly used in medicine, understanding its pharmacology contributes to drug safety assessments.

Industry: this compound’s applications in industry are limited due to its regulatory status.

Mechanism of Action

Targets: AB-PINACA-d9 likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.

Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.

Comparison with Similar Compounds

Similar Compounds: Other synthetic cannabinoids like ADB-PINACA and AB-FUBINACA share structural similarities with AB-PINACA-d9.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which aids in accurate quantification.

Properties

Molecular Formula |

C18H26N4O2 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |

InChI Key |

GIMHPAQOAAZSHS-XKXPCLCBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)